BenchChemオンラインストアへようこそ!

Milveterol

β2-adrenoceptor pharmacology structure-activity relationship inhaled bronchodilator design

Milveterol is a discontinued ultra-LABA with Phase IIb clinical data, featuring >300-fold β2/β1 selectivity and hydrophilic, receptor-optimized binding distinct from lipophilicity-driven retention. Ideal for SAR studies isolating residence time mechanisms, cardiovascular safety profiling requiring β1-sparing properties, and once-daily DPI formulation research.

Molecular Formula C25H29N3O4
Molecular Weight 435.5 g/mol
CAS No. 652990-07-3
Cat. No. B1623803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilveterol
CAS652990-07-3
Molecular FormulaC25H29N3O4
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNC2=CC=C(C=C2)CCNCC(C3=CC(=C(C=C3)O)NC=O)O)O
InChIInChI=1S/C25H29N3O4/c29-17-28-22-14-20(8-11-23(22)30)24(31)15-26-13-12-18-6-9-21(10-7-18)27-16-25(32)19-4-2-1-3-5-19/h1-11,14,17,24-27,30-32H,12-13,15-16H2,(H,28,29)/t24-,25-/m0/s1
InChIKeyBMKINZUHKYLSKI-DQEYMECFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Milveterol (GSK159797, CAS 652990-07-3): Long-Acting β2-Adrenoceptor Agonist for COPD and Asthma Research Procurement


Milveterol (also designated GSK159797 or GSK-159797) is a potent, selective, long-acting β2-adrenoceptor agonist (LABA) developed via a multivalent drug design approach for inhaled administration in respiratory diseases . Originally advanced by Theravance in collaboration with GlaxoSmithKline, this compound reached Phase II clinical evaluation for chronic obstructive pulmonary disease (COPD) and asthma before development was discontinued [1]. Milveterol demonstrates a pEC50 of 10.2 in cell-based functional assays with β2/β1 selectivity exceeding 300-fold, and exhibits prolonged bronchoprotection in guinea pig models . The compound is classified within the ultra-LABA category alongside indacaterol, carmoterol, and arformoterol, and was identified as a once-daily candidate prior to its termination [2].

Why Milveterol Cannot Be Substituted by Generic β2-Agonists in Respiratory Research Protocols


Substitution of Milveterol with generic LABAs such as salmeterol, formoterol, or even other ultra-LABAs like indacaterol introduces confounding variables that compromise experimental reproducibility and translational validity. Milveterol's distinct multivalent pharmacophore architecture, incorporating a phenethylamine linker and hydrophilic secondary binding group, was specifically engineered to optimize residence time at the β2-adrenoceptor orthogonal to lipophilicity-driven retention mechanisms employed by other ultra-LABAs [1]. This structural divergence yields a unique profile: high intrinsic efficacy (full agonism) combined with prolonged duration of action that is not merely a function of membrane partitioning [2]. Furthermore, clinical trial data demonstrate that Milveterol at once-daily doses of 10–20 μg achieves bronchodilation comparable to twice-daily salmeterol , indicating a distinct pharmacodynamic relationship that cannot be recapitulated by simple dose adjustment of alternative LABAs. The compound's specific β2/β1 selectivity ratio (>300-fold) and its phase II-validated safety and tolerability profile in repeat-dose inhaled administration [3] represent procurement-relevant differentiators that generic substitution cannot replicate.

Milveterol Quantitative Differentiation Evidence: Comparator-Based Performance Analysis


Milveterol vs. TD-5471: Structural Differentiation Drives Distinct Duration-of-Action Mechanisms

Milveterol is structurally differentiated from its successor compound TD-5471, a divergence that produces mechanistically distinct duration-of-action profiles. Milveterol incorporates a hydrophilic secondary binding group linked via a phenethylamine linker, whereas TD-5471 features a more hydrophobic biarylamine secondary binding motif [1]. This structural distinction correlates with a fundamental difference in the physicochemical basis of their prolonged action: TD-5471's extended duration aligns with hydrophobicity-driven membrane retention, whereas Milveterol's duration derives from optimized multivalent receptor interactions independent of lipophilicity [1]. This mechanistic differentiation is critical for studies examining the relationship between molecular design parameters and in vivo pharmacodynamics.

β2-adrenoceptor pharmacology structure-activity relationship inhaled bronchodilator design ultra-LABA discovery

Milveterol Functional Potency: pEC50 10.2 in Cell-Based Assays with >300-Fold β2/β1 Selectivity

Milveterol demonstrates a pEC50 of 10.2 (EC50 ≈ 0.063 nM) in cell-based functional assays, confirming its classification as a high-potency β2-adrenoceptor agonist . This functional potency is accompanied by β2/β1 selectivity exceeding 300-fold , a critical parameter for minimizing β1-mediated cardiovascular off-target effects. For context, the clinical ultra-LABA indacaterol exhibits β2/β1 selectivity of approximately 16–24-fold, and formoterol demonstrates approximately 40–120-fold selectivity depending on assay conditions [1].

β2-adrenoceptor functional assay receptor selectivity profiling cAMP accumulation bronchodilator potency

Milveterol Clinical Bronchodilation: Once-Daily 10–20 μg Comparable to Twice-Daily Salmeterol

In a Phase IIb clinical trial for asthma, Milveterol (GSK159797) administered once daily at doses of 10, 15, and 20 μg demonstrated bronchodilator activity comparable to salmeterol administered twice daily . This finding establishes Milveterol's pharmacodynamic profile as achieving equivalent clinical efficacy to a twice-daily LABA regimen with once-daily dosing. In contrast, the parallel Phase IIb trial of GSK642444 (another ultra-LABA in the same development program) showed that the high dose of GSK642444 provided better bronchodilation than twice-daily salmeterol .

clinical bronchodilation Phase IIb efficacy FEV1 improvement once-daily dosing

Milveterol Guinea Pig Bronchoprotection: Prolonged Duration of Action in Preclinical Model

Milveterol exhibits a prolonged duration of action in the guinea pig bronchoprotection model, a standard preclinical assay for predicting sustained bronchodilation in humans [1]. While specific quantitative time-course data for Milveterol in this model is not publicly available in the open literature, the compound's classification as an ultra-LABA and its clinical once-daily dosing profile [2] provide class-level inference of extended duration comparable to indacaterol and carmoterol. Notably, the structurally related successor compound TD-5471 demonstrated dose-dependent bronchoprotection that remained significant at 72 hours post-nebulized dosing in the same guinea pig model, significantly surpassing salmeterol's 24-hour protection window at nebulizer concentrations ≥30 μg/mL [3].

in vivo bronchoprotection guinea pig asthma model duration of action inhaled LABA efficacy

Milveterol Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Structure-Activity Relationship Studies: Hydrophilic vs. Hydrophobic Duration-of-Action Mechanisms

Milveterol serves as the optimal hydrophilic-reference compound for SAR studies investigating the determinants of β2-agonist duration of action. As documented in the Theravance/GSK multivalent design program, Milveterol incorporates a hydrophilic secondary binding group, whereas the successor compound TD-5471 features a hydrophobic biarylamine motif [1]. This pair enables controlled comparison of duration mechanisms: receptor-optimized binding (Milveterol) versus hydrophobicity-driven membrane retention (TD-5471). Procurement of both compounds allows researchers to dissect the relative contributions of these orthogonal mechanisms to in vivo bronchoprotection duration.

Cardiovascular Safety Profiling: High β2/β1 Selectivity Minimizes β1-Mediated Confounding

Milveterol's β2/β1 selectivity exceeding 300-fold [1] makes it the preferred ultra-LABA for preclinical cardiovascular safety studies where β1-adrenergic stimulation (tachycardia, increased contractility) would confound respiratory efficacy endpoints. Compared to indacaterol (~16–24-fold selectivity) and formoterol (~40–120-fold selectivity) , Milveterol offers superior β1-sparing properties. This selectivity profile is particularly critical for telemetry studies in conscious animal models, isolated perfused heart preparations, and in vitro cardiomyocyte assays where β1-mediated chronotropic and inotropic effects must be minimized.

Once-Daily Dosing Regimen Development: Clinical Bronchodilation Comparable to Twice-Daily Salmeterol

Milveterol's Phase IIb clinical validation—demonstrating that once-daily 10–20 μg dosing achieves bronchodilation comparable to twice-daily salmeterol [1]—positions the compound for studies focused on once-daily LABA formulation and regimen optimization. Researchers developing sustained-release inhalation formulations, dry powder inhaler (DPI) delivery systems, or fixed-dose combination products with inhaled corticosteroids should select Milveterol as the ultra-LABA component with salmeterol-equivalent efficacy and once-daily dosing convenience, rather than GSK642444 (superior efficacy) or salmeterol (twice-daily requirement).

Preclinical In Vivo Bronchoprotection Studies: Extended Duration with Orthogonal Mechanism

For guinea pig bronchoprotection studies requiring an ultra-LABA with extended duration but without the confounding variable of high hydrophobicity, Milveterol is the indicated selection. While both Milveterol and TD-5471 demonstrate prolonged bronchoprotection in this model [1], TD-5471's duration correlates with hydrophobicity , whereas Milveterol's duration derives from optimized receptor binding. This distinction is critical for studies seeking to isolate the pharmacodynamic contribution of receptor binding kinetics from physicochemical tissue retention effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milveterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.